Cas no 220514-28-3 (Methyl 5-bromo-2-methyl-3-nitrobenzoate)
Methyl 5-bromo-2-methyl-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-2-methyl-3-nitrobenzoate
- 5-BROMO-2-METHYL-3-NITROPHENYL
- 5-Bromo-2-methyl-3-nitrophenyl methyl carboxylate
- CL8576
- QC-4432
- 5-Bromo-2-methyl-3-nitrobenzoic Acid Methyl Ester
- UPBDNPCJIJAMPI-UHFFFAOYSA-N
- AM83110
- TRA0045150
- methyl5-bromo-2-methyl-3-nitrobenzoate
- Methyl=5-bromo-2-methyl-3-nitrobenzoate
- SY005192
- AB0023483
- W4550
- ST24033257
- A4744
- M2845
- 2-Methyl-5-BroMo-3-nitrobenzoicacidMethylester
- J
- MFCD07781280
- CS-M1279
- Methyl 5-bromo-2-methyl-3-nitro-benzoate
- 5-bromo-2-methyl-3-nitrophenyl acetate
- J-516968
- DTXSID90646092
- 5-BROMO-2-METHYL-3-NITROPHENYL METHYLCARBOXYLATE
- AKOS014643088
- FT-0734668
- SCHEMBL3939940
- BCP33377
- EN300-132745
- 2-Methyl-5-BroMo-3-nitrobenzoicacidmethylester;5-Bromo-2-Methyl-3-nitrophenyl acetate
- DS-1411
- 220514-28-3
- DTXCID10596843
- DB-018055
-
- MDL: MFCD08690071
- Inchi: 1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
- InChI Key: UPBDNPCJIJAMPI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C)=C(C(=O)OC)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 272.96400
- Monoisotopic Mass: 272.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 2.7
Experimental Properties
- Density: 1.597
- Melting Point: 51.0 to 55.0 deg-C
- Boiling Point: 329.5℃ at 760 mmHg
- Flash Point: 153.114℃
- Refractive Index: 1.58
- PSA: 72.12000
- LogP: 2.97550
Methyl 5-bromo-2-methyl-3-nitrobenzoate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Methyl 5-bromo-2-methyl-3-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 5-bromo-2-methyl-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841681-1g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 97% | 1g |
77.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1109-500g |
5-BROMO-2-METHYL-3-NITROPHENYL METHYLCARBOXYLATE |
220514-28-3 | 95% | 500g |
$800 | 2023-09-07 | |
| ChemScence | CS-M1279-5g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 5g |
$35.0 | 2022-04-27 | ||
| ChemScence | CS-M1279-10g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 10g |
$50.0 | 2022-04-27 | ||
| ChemScence | CS-M1279-25g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 25g |
$96.0 | 2022-04-27 | ||
| ChemScence | CS-M1279-100g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 100g |
$334.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72840-1g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 1g |
¥46.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72840-25g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 25g |
¥526.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72840-100g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 100g |
¥1746.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72840-5g |
Methyl 5-bromo-2-methyl-3-nitrobenzoate |
220514-28-3 | 5g |
¥166.0 | 2021-09-04 |
Methyl 5-bromo-2-methyl-3-nitrobenzoate Suppliers
Methyl 5-bromo-2-methyl-3-nitrobenzoate Related Literature
-
Qiangsheng Zhang,Xi Hu,Lu Li,Lidan Zhang,Guoquan Wan,Qiang Feng,Yongxia Zhu,Ningyu Wang,Zhihao Liu,Luoting Yu Chem. Commun. 2021 57 3006
Additional information on Methyl 5-bromo-2-methyl-3-nitrobenzoate
Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS No. 220514-28-3): A Comprehensive Overview
Methyl 5-bromo-2-methyl-3-nitrobenzoate, identified by its CAS number 220514-28-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its bromine and nitro substituents, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural uniqueness of Methyl 5-bromo-2-methyl-3-nitrobenzoate makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive scaffolds.
The chemical structure of Methyl 5-bromo-2-methyl-3-nitrobenzoate consists of a benzoate core substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The presence of these functional groups allows for diverse modifications, enabling chemists to tailor the compound for specific applications.
In recent years, researchers have been exploring the potential of Methyl 5-bromo-2-methyl-3-nitrobenzoate in the development of novel pharmaceuticals. Its aromatic system and substituent pattern make it a promising candidate for further derivatization into bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit interesting pharmacological properties, including anti-inflammatory and antimicrobial activities. These findings highlight the importance of Methyl 5-bromo-2-methyl-3-nitrobenzoate as a building block in medicinal chemistry.
The synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate typically involves multi-step organic reactions, starting from readily available aromatic precursors. The process often includes bromination, methylation, and nitration steps, which are carefully controlled to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance the efficiency of the synthesis. These methods not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable.
One of the most compelling aspects of Methyl 5-bromo-2-methyl-3-nitrobenzoate is its role in material science applications. The compound's ability to undergo selective functionalization makes it an excellent candidate for designing advanced materials with tailored properties. For example, researchers have utilized derivatives of this compound to develop novel polymers and coatings with enhanced durability and chemical resistance. These applications underscore the versatility of Methyl 5-bromo-2-methyl-3-nitrobenzoate beyond traditional pharmaceuticals.
The pharmacological potential of Methyl 5-bromo-2-methyl-3-nitrobenzoate has been further explored in preclinical studies. Researchers have investigated its effects on various biological pathways, revealing mechanisms that could lead to new therapeutic strategies. For instance, studies suggest that this compound may interfere with key enzymes involved in inflammation and cell proliferation. These findings are particularly exciting as they open up new avenues for treating chronic diseases such as cancer and autoimmune disorders.
In conclusion, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS No. 220514-28-3) is a multifaceted compound with significant implications in both pharmaceutical research and material science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing exploration of its pharmacological properties holds promise for developing innovative treatments that could improve human health outcomes.
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